molecular formula C9H9ClO B3024145 (E)-3-(2-chlorophenyl)prop-2-en-1-ol CAS No. 148775-24-0

(E)-3-(2-chlorophenyl)prop-2-en-1-ol

Cat. No. B3024145
M. Wt: 168.62 g/mol
InChI Key: VSDGYZONTQWZIN-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-Chlorophenyl)prop-2-en-1-ol, also known as 2-chloroallyl alcohol, is an organic compound commonly used in scientific research and applications. It is a colorless liquid with a characteristic odor and a molecular weight of 122.57 g/mol. 2-chloroallyl alcohol is an important intermediate in the synthesis of various chemicals, including pharmaceuticals, and has a wide range of applications in laboratory experiments. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (E)-3-(2-chlorophenyl)prop-2-en-1-ol.

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

  • The molecular structure of related compounds, such as (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, has been studied using various methods like FT-IR, NBO analysis, HOMO and LUMO, and MEP analysis. These studies provide insights into the geometrical parameters, vibrational wavenumbers, and stability of molecules arising from hyper-conjugative interactions and charge delocalization (Najiya et al., 2014).

Chemical Reactivity and Electronic Properties

  • Computational insights into the molecular structure, electronic properties, and chemical reactivity of similar compounds like (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one have been provided through density functional theory. These studies explore bond lengths, bond angles, Mulliken atomic charges, and other electronic parameters (Adole et al., 2020).

Nonlinear Optical Properties

  • Research on the nonlinear optical (NLO) properties of (E)-3-(2-chlorophenyl)prop-2-en-1-ol derivatives has been conducted. This includes studies on linear, second, and third-order NLO properties, which are significant for their applications in various semiconductor devices (Shkir et al., 2019).

Synthesis and Characterization

  • The synthesis and characterization of derivatives of (E)-3-(2-chlorophenyl)prop-2-en-1-ol have been explored. Studies include isomerization and spectral characterization, providing valuable information on the structural properties of these compounds (Tayade & Waghmare, 2016).

Crystal Structure Analysis

  • Crystal structure analysis of (E)-3-(2-chlorophenyl)prop-2-en-1-ol derivatives has been conducted. This includes investigations into molecular conformation, vibrational spectra, and intermolecular interactions, crucial for understanding the material properties of these compounds (Murthy et al., 2018).

properties

IUPAC Name

(E)-3-(2-chlorophenyl)prop-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6,11H,7H2/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDGYZONTQWZIN-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001287061
Record name (2E)-3-(2-Chlorophenyl)-2-propen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001287061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-chlorophenyl)prop-2-en-1-ol

CAS RN

148775-24-0
Record name (2E)-3-(2-Chlorophenyl)-2-propen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148775-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(2-Chlorophenyl)-2-propen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001287061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-3-(2-chlorophenyl)prop-2-en-1-ol
Reactant of Route 2
(E)-3-(2-chlorophenyl)prop-2-en-1-ol
Reactant of Route 3
(E)-3-(2-chlorophenyl)prop-2-en-1-ol
Reactant of Route 4
(E)-3-(2-chlorophenyl)prop-2-en-1-ol
Reactant of Route 5
(E)-3-(2-chlorophenyl)prop-2-en-1-ol
Reactant of Route 6
(E)-3-(2-chlorophenyl)prop-2-en-1-ol

Citations

For This Compound
3
Citations
SH Wiedemann, JA Ellman… - The Journal of Organic …, 2006 - ACS Publications
The inter- and intramolecular couplings of unactivated alkenes to 3,4-dihydroquinazolines with a Rh(I) catalyst are reported. Coupling between olefins and NH-3,4-dihydroquinazoline …
Number of citations: 88 pubs.acs.org
TH Woeste, K Muñiz - Synthesis, 2016 - thieme-connect.com
A procedure for the intermolecular enantioselective dioxygenation of alkenes under iodine(III) catalysis has been developed. This protocol employs Selectfluor as the terminal oxidant …
Number of citations: 70 www.thieme-connect.com
JL Li, XJ Yang, Y Wang, JT Liu - Journal of Fluorine Chemistry, 2015 - Elsevier
The transformation of hydroxyl group in benzyl or allyl alcohols to trifluoromethyl was achieved via the reaction of the corresponding alkyloxydiphenylphosphine and CuCF 3 , generated …
Number of citations: 10 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.